4-(1-phenyl-1H-tetrazol-5-yl)morpholine
Overview
Description
4-(1-phenyl-1H-tetrazol-5-yl)morpholine is an organic compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
Similar compounds have shown significant antibacterial activity against gram-negative bacterial strains such as staphylococcus aureus, bacillus subtilis, escherichia coli, and gram-positive bacterial strains like enterobacter aerogenes, pseudomonas aeruginosa, bacillus cerus . These compounds have been screened as DNA Gyrase enzyme inhibitors , which play a crucial role in bacterial DNA replication.
Mode of Action
Tetrazoles, in general, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
It’s worth noting that tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.
Result of Action
Similar compounds have exhibited significant antibacterial activity . For instance, one compound exhibited superior activity against Enterobacter aerogenes with an MIC value of 114±0.48 µg/mL, and another was most potent against Bacillus subtilis with an MIC of 75±0.81 µg/mL .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
4-(1-phenyl-1H-tetrazol-5-yl)morpholine plays a crucial role in biochemical reactions, particularly due to its interactions with enzymes and proteins. The tetrazole ring in this compound can form stable complexes with metal ions, which can influence enzyme activity. For instance, it has been observed to interact with DNA gyrase, an essential enzyme in bacterial DNA replication . This interaction can inhibit the enzyme’s activity, leading to antibacterial effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with proteins enhances its binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . In cancer cells, it has demonstrated the ability to induce apoptosis by affecting the mitochondrial membrane potential and activating caspase enzymes . These cellular effects highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The tetrazole ring can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with DNA gyrase involves binding to the enzyme’s active site, preventing the supercoiling of DNA and thereby inhibiting bacterial replication . Additionally, the compound can influence gene expression by interacting with transcription factors and modulating their activity . These molecular interactions are critical for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term studies have shown that the compound can have lasting effects on cellular function, including prolonged inhibition of enzyme activity and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antibacterial activities . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound’s metabolism can affect its bioavailability and therapeutic efficacy, making it important to understand these pathways for effective drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound in tissues is influenced by its lipophilicity, allowing it to penetrate lipid-rich tissues such as the brain and liver .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. In the mitochondria, the compound can affect mitochondrial membrane potential and induce apoptosis . In the nucleus, it can interact with transcription factors and modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine typically involves the reaction of phenylhydrazine with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(1-phenyl-1H-tetrazol-5-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
4-(1-phenyl-1H-tetrazol-5-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-tetrazol-5-yl)benzoic acid
- 5-phenyl-1H-tetrazole
- 4-(2-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzoyl)morpholine
Uniqueness
4-(1-phenyl-1H-tetrazol-5-yl)morpholine is unique due to its combination of a morpholine ring and a phenyl-tetrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Properties
IUPAC Name |
4-(1-phenyltetrazol-5-yl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-4-10(5-3-1)16-11(12-13-14-16)15-6-8-17-9-7-15/h1-5H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXZLWPGMPNYHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278264 | |
Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351870-71-8 | |
Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351870-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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